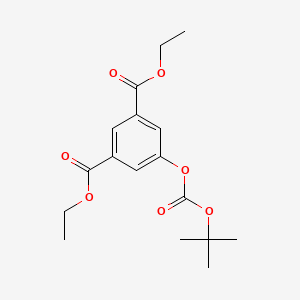
(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: is a chemical compound that belongs to the class of fluorinated pyrazolylmethanols This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroacetate moiety attached to the pyrazolylmethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and hydrazine hydrate.
Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring. This step often requires heating under reflux conditions.
Methanolysis: The resulting pyrazole is then treated with methanol to introduce the methanol group.
Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoroacetate group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.
Comparación Con Compuestos Similares
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: can be compared with other similar compounds, such as:
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
5-Methyl-1H-pyrazol-3-yl)methanol
2,2,2-Trifluoroacetate derivatives of pyrazoles
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O.C2HF3O2/c1-3-5(6)4(2-9)8-7-3;3-2(4,5)1(6)7/h9H,2H2,1H3,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHISWVVEVAMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CO)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8106860.png)
![3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one](/img/structure/B8106867.png)





